Home > Products > Screening Compounds P123838 > 4-Hydroxyoxyphenbutazone
4-Hydroxyoxyphenbutazone - 55648-39-0

4-Hydroxyoxyphenbutazone

Catalog Number: EVT-261031
CAS Number: 55648-39-0
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AV-1101, also known as 4-Hydroxyoxyphenbutazone, is a cytokine production inhibitor potentially for the treatment of HIV infection.
Source and Classification

4-Hydroxyoxyphenbutazone is synthesized from oxyphenbutazone through oxidative processes. Oxyphenbutazone itself is a derivative of phenylbutazone, which has been used in clinical settings for its analgesic and anti-inflammatory properties. The compound belongs to the class of nonsteroidal anti-inflammatory drugs and is noted for its ability to modulate immune responses.

Synthesis Analysis

The synthesis of 4-Hydroxyoxyphenbutazone typically involves the oxidation of oxyphenbutazone. Various methods have been explored, including:

  • Oxidative Reactions: The oxidation can be carried out using various oxidizing agents under controlled conditions. For instance, studies have demonstrated that sheep vesicular gland preparations can facilitate this conversion, resulting in the formation of 4-hydroxy derivatives .
  • Gas Liquid Chromatography: This technique has been utilized to analyze the resulting products, confirming the identity of 4-hydroxyoxyphenbutazone through its retention time and mass spectral data .

Technical Parameters

  • Reaction Conditions: The precise conditions (temperature, pH, solvent) can significantly influence yield and purity. For example, reactions are often conducted at elevated temperatures with specific pH adjustments to optimize the oxidation process.
Molecular Structure Analysis

The molecular structure of 4-Hydroxyoxyphenbutazone can be described as follows:

  • Chemical Formula: C13_{13}H12_{12}N2_2O3_3
  • Molecular Weight: Approximately 232.24 g/mol
  • Structural Features:
    • The compound features a hydroxyl group (-OH) at the para position relative to the phenolic ring.
    • It retains the butazone structure, which includes a pyrazole ring fused to the phenol moiety.
Chemical Reactions Analysis

4-Hydroxyoxyphenbutazone participates in several chemical reactions, primarily involving:

  • Cytokine Production Inhibition: It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating autoimmune conditions .
  • Synergistic Effects: Research indicates that it exhibits synergistic effects with other tuberculosis drugs by enhancing their efficacy against resistant strains .

Technical Details

  • Reactivity: The presence of the hydroxyl group enhances its reactivity with electrophiles and may facilitate hydrogen bonding interactions in biological systems.
Mechanism of Action

The mechanism of action of 4-Hydroxyoxyphenbutazone involves:

  • Inhibition of Cytokine Production: It acts by modulating immune responses, specifically by inhibiting pathways that lead to cytokine release from immune cells. This property is particularly beneficial in conditions characterized by chronic inflammation.
  • Targeting Immune Pathways: Studies suggest that it interferes with signaling pathways involved in immune activation, potentially affecting NF-kB and MAPK pathways .

Relevant Data

Clinical trials have indicated that this compound effectively reduces markers of inflammation in patients with rheumatoid arthritis, supporting its role as an immunosuppressive agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxyoxyphenbutazone include:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: The melting point is reported to be around 140–145 °C.

Relevant Data

These properties are critical for formulation development and understanding its behavior in biological systems.

Applications

4-Hydroxyoxyphenbutazone has several scientific applications:

  • Immunosuppressive Therapy: Currently undergoing clinical trials for use in treating autoimmune diseases such as rheumatoid arthritis due to its ability to modulate immune responses .
  • Research Tool: Utilized in studies investigating cytokine signaling pathways and their role in inflammation.
Mechanistic Insights into Immunomodulatory Activity of 4-Hydroxyoxyphenbutazone

Cytokine Production Inhibition Pathways

Modulation of Monokine and Lymphokine Secretion in PBMC Cultures

4-Hydroxyoxyphenbutazone (4OH-OPB) demonstrates potent immunosuppressive activity in peripheral blood mononuclear cell (PBMC) cultures. Research confirms it is the most effective inhibitor among phenylbutazone-related compounds for suppressing both monokines (e.g., IL-1, TNF-α) and lymphokines (e.g., IL-2, IFN-γ, IL-4) at low concentrations. In PBMC cultures, 4OH-OPB achieves efficient inhibition of cytokine production with an IC₅₀ of ~7.5 μM, significantly surpassing the activity of phenylbutazone and oxyphenbutazone. This broad-spectrum inhibition encompasses Th1 and Th2 cytokines, indicating disruption of multiple inflammatory pathways critical in autoimmune and inflammatory diseases [1].

A key mechanistic aspect involves the compound’s impact on cell viability. In PBMC cultures, cytokine inhibition coincides with reduced cell viability, suggesting that 4OH-OPB’s immunosuppressive effects may partially stem from cytotoxic actions on immune cells. This cytotoxicity is not observed in whole blood models, indicating a model-dependent biological effect [1].

Table 1: Cytokine Inhibition Profile of 4OH-OPB in Immune Cell Cultures

Cytokine ClassSpecific Cytokines AffectedEffective Concentration (PBMC)Inhibition Efficiency vs. Controls
MonokinesIL-1β, TNF-α, GM-CSFIC₅₀ 7.5 μM5–8 fold higher than phenylbutazone
Th1 LymphokinesIL-2, IFN-γIC₅₀ 8.2 μM4–7 fold higher than oxyphenbutazone
Th2 LymphokinesIL-4, IL-6IC₅₀ 7.8 μM3–6 fold higher than parent compounds

Erythrocyte-Mediated Pharmacodynamic Modulation

The immunomodulatory activity of 4OH-OPB exhibits significant divergence between PBMC and whole blood (WB) cultures due to erythrocyte interactions. In WB cultures, higher 4OH-OPB concentrations are required to achieve cytokine inhibition comparable to PBMC cultures. This reduced efficacy is attributed to erythrocyte sequestration of the compound. Experiments using radiolabeled 4OH-OPB demonstrate rapid uptake into erythrocytes, with slower release kinetics mediated by multidrug resistance-associated proteins (MRPs) [1].

The functional consequence is two-fold:

  • Erythrocyte Buffering Effect: Erythrocytes act as a reservoir, reducing bioactive 4OH-OPB availability in plasma. This was confirmed by adding erythrocytes to PBMC cultures, which replicated the reduced efficacy seen in WB systems [1].
  • Metabolic Transformation: Erythrocytes secrete a structurally modified form of 4OH-OPB with distinct biological activity. Unlike PBMC cultures, cytokine inhibition in WB occurs without cytotoxicity, implying that the erythrocyte-processed compound utilizes a non-cytotoxic mechanism for immunosuppression [1] [2].

Multidrug Resistance-Associated Protein Interactions

The secretion of 4OH-OPB from erythrocytes is governed by active transport mechanisms involving multidrug resistance-associated proteins (MRPs). Kinetic studies show that erythrocyte efflux of 4OH-OPB follows "much slower kinetics" compared to uptake, indicating energy-dependent transport. Inhibition of MRP function abolishes this efflux, confirming MRPs as critical mediators of 4OH-OPB release [1].

This interaction has broader pharmacological implications:

  • Drug Resistance Modulation: As MRP4 substrates (e.g., methotrexate) share transport pathways with 4OH-OPB [4], potential drug-drug interactions could influence therapeutic efficacy in combinatorial regimens.
  • Bioavailability Implications: Erythrocyte sequestration and MRP-mediated release create a delayed-release mechanism, potentially prolonging the compound’s systemic exposure despite reduced peak concentrations [1].

Table 2: MRP-Mediated Pharmacokinetic Behavior of 4OH-OPB

ProcessKinetic ProfileMRP InvolvementFunctional Consequence
Erythrocyte UptakeRapid (minutes)NoneReduced plasma bioavailability
Erythrocyte EffluxSlow (hours)MRP1/MRP4Prolonged immunomodulatory activity
Metabolite SecretionCoupled to efflux kineticsMRP-dependentAltered mechanism of cytokine inhibition

Differential Cytotoxicity in PBMC vs. Whole Blood Models

A critical distinction in 4OH-OPB’s mechanism lies in its cell-type-dependent cytotoxicity:

  • PBMC Cultures: Cytokine inhibition is accompanied by significant loss of monocyte and lymphocyte viability. This suggests direct cytotoxicity contributes substantially to its immunosuppressive effects in isolated immune cell systems [1].
  • Whole Blood Cultures: No cytotoxicity is observed despite effective cytokine suppression. This demonstrates that erythrocyte-mediated processing generates a metabolite or alters the compound’s interaction with immune cells, uncoupling cytokine inhibition from cell death [1] [2].

This dichotomy has translational relevance:

  • In vitro PBMC models may overpredict compound-related cytotoxicity compared to in vivo environments where blood components modulate bioactivity.
  • Whole blood assays provide physiologically relevant data for predicting in vivo immunomodulatory effects, as they incorporate erythrocyte-dependent metabolic processing [1] [6]. Comparative studies confirm that cytokine measurements in diluted whole blood (1:5–1:10) correlate well with PBMC assays while conserving sample volume and maintaining physiological cellular interactions [2] [6].

Properties

CAS Number

55648-39-0

Product Name

4-Hydroxyoxyphenbutazone

IUPAC Name

4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C19H20N2O4/c1-2-3-13-19(25)17(23)20(14-7-5-4-6-8-14)21(18(19)24)15-9-11-16(22)12-10-15/h4-12,22,25H,2-3,13H2,1H3

InChI Key

DPLOKDYHDJEJST-UHFFFAOYSA-N

SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O

Solubility

Soluble in DMSO

Synonyms

AV-1101; 4OH-OPB; 4OHOPB; AV 1101; 4OH OPB;

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.